

An In-depth Technical Guide to N-Methylmescaline Hydrochloride: A Phenethylamine Alkaloid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Methylmescaline hydrochloride*

Cat. No.: *B3025681*

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Abstract

N-Methylmescaline hydrochloride, the N-methylated analog of the classic psychedelic mescaline, is a naturally occurring phenethylamine alkaloid found in several cactus species. While its psychoactive effects are reported to be significantly attenuated compared to mescaline, its unique pharmacological profile warrants further investigation for potential therapeutic applications and as a tool for neurochemical research. This technical guide provides a comprehensive overview of the current knowledge on **N-Methylmescaline hydrochloride**, including its physicochemical properties, pharmacology, and relevant experimental protocols. This document is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

Phenethylamines are a broad class of organic compounds with a shared chemical structure, many of which exhibit significant psychoactive and stimulant effects.^[1] N-Methylmescaline, or N-methyl-2-(3,4,5-trimethoxyphenyl)ethanamine, is a naturally occurring phenethylamine alkaloid found in cacti such as *Lophophora williamsii* (peyote) and *Pelecyphora aselliformis*.^[2] ^[3] It is structurally analogous to mescaline, with the addition of a methyl group to the amine.^[2]

First described in 1937 by Ernst Späth and Johann Bruck, N-Methylmescaline has been of interest due to its relationship with its more potent parent compound.[2] This guide aims to consolidate the available technical information on **N-Methylmescaline hydrochloride** to facilitate further scientific inquiry.

Physicochemical Properties

A summary of the key physicochemical properties of **N-Methylmescaline hydrochloride** is presented in Table 1. This data is essential for experimental design, including formulation and analytical method development.

Table 1: Physicochemical Properties of **N-Methylmescaline Hydrochloride**

Property	Value	Reference
IUPAC Name	N-methyl-2-(3,4,5-trimethoxyphenyl)ethanamine; hydrochloride	[4]
Synonyms	N-methyl TMPEA, 3,4,5-trimethoxy-N-methyl-benzeneethanamine, monohydrochloride	[4]
CAS Number	6308-81-2	[4]
Molecular Formula	C ₁₂ H ₁₉ NO ₃ · HCl	[5]
Molecular Weight	261.7 g/mol	[5]
Appearance	Crystalline solid	[4]
Purity	≥98%	[5]
Solubility	DMF: 0.5 mg/ml; DMSO: 3 mg/ml; Ethanol: 10 mg/ml; PBS (pH 7.2): 3 mg/ml	[3][5]
Storage	-20°C	[3]
Stability	≥ 5 years	[5]

Pharmacology

Pharmacodynamics

N-Methylmescaline hydrochloride is a serotonin receptor modulator.^[2] However, its affinity for serotonin receptors is notably weaker than that of mescaline.^[2] Quantitative data on its receptor binding affinity is limited, but one study reported an A_2 value of 5,250 nM for serotonin receptors, approximately half the affinity of mescaline ($A_2 = 2,240$ nM).^[2] This reduced affinity likely contributes to its reported lack of significant central or peripheral effects at doses up to 25 mg.^[2]

It is important to note that N-methylation of psychedelic phenethylamines has been observed to eliminate hallucinogenic activity in other compounds as well.^[2]

Pharmacokinetics

Detailed pharmacokinetic data for **N-Methylmescaline hydrochloride**, including absorption, distribution, metabolism, and excretion (ADME), are not readily available in the scientific literature. Further research is required to characterize its pharmacokinetic profile.

Toxicology

The toxicological properties of **N-Methylmescaline hydrochloride** have not been extensively studied.^[3] One report suggests that it is less toxic than mescaline in terms of lethal doses in animals.^[2] However, comprehensive toxicological data, such as the median lethal dose (LD50), are not available.

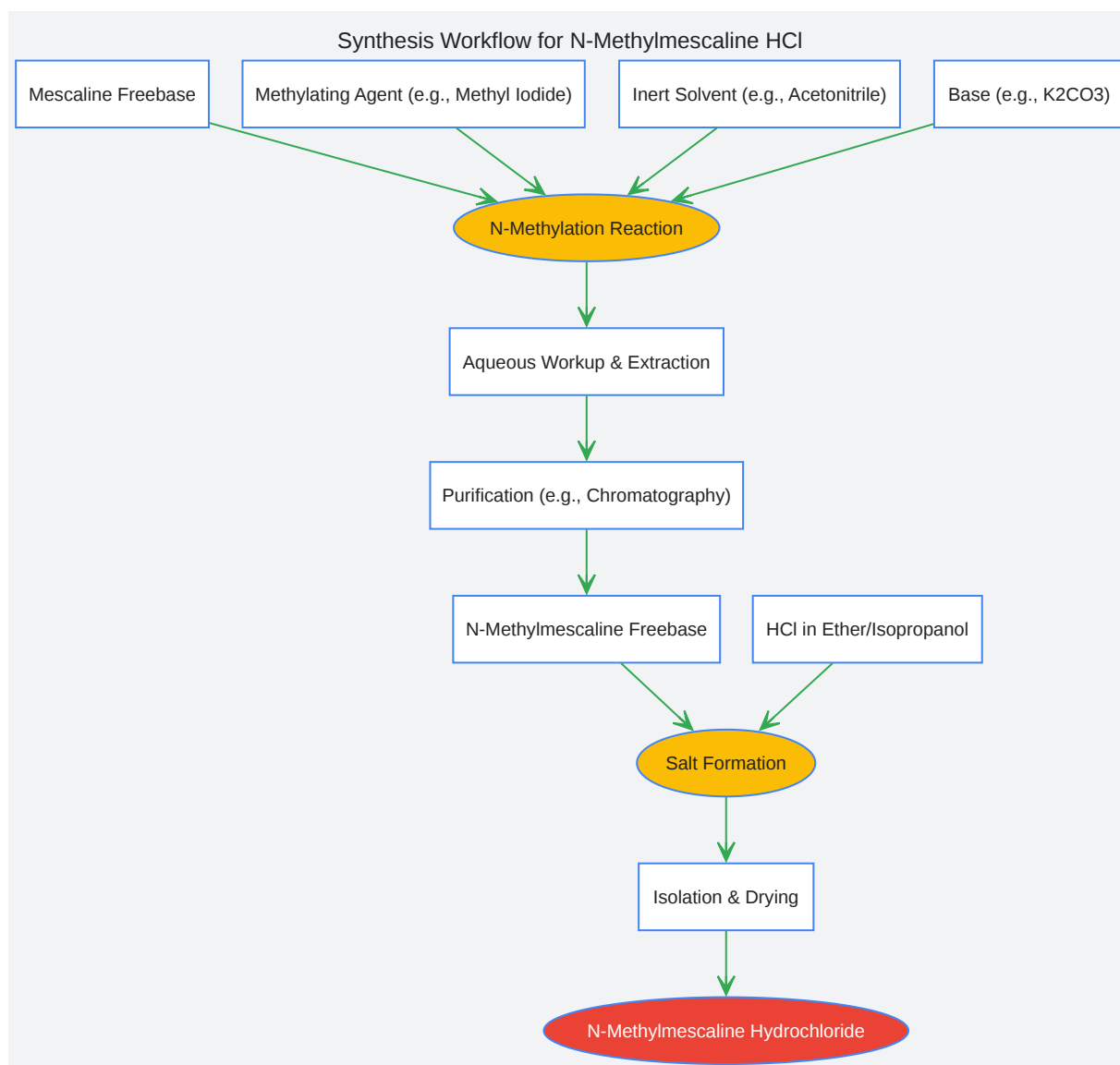
Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible investigation of **N-Methylmescaline hydrochloride**. The following sections outline methodologies for key experiments.

Synthesis of N-Methylmescaline Hydrochloride

While the first synthesis was reported in 1937, a detailed, modern protocol is not widely available.^[2] A general approach would likely involve the N-methylation of mescaline, followed

by conversion to the hydrochloride salt. A logical workflow for such a synthesis is presented in the diagram below.



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A potential workflow for the synthesis of N-Methylmescaline HCl.

Serotonin Receptor Binding Assay

To determine the binding affinity of **N-Methylmescaline hydrochloride** for specific serotonin receptor subtypes, a radioligand binding assay can be employed.

Objective: To determine the inhibitory constant (K_i) of **N-Methylmescaline hydrochloride** at a specific serotonin receptor subtype (e.g., 5-HT_{2A}).

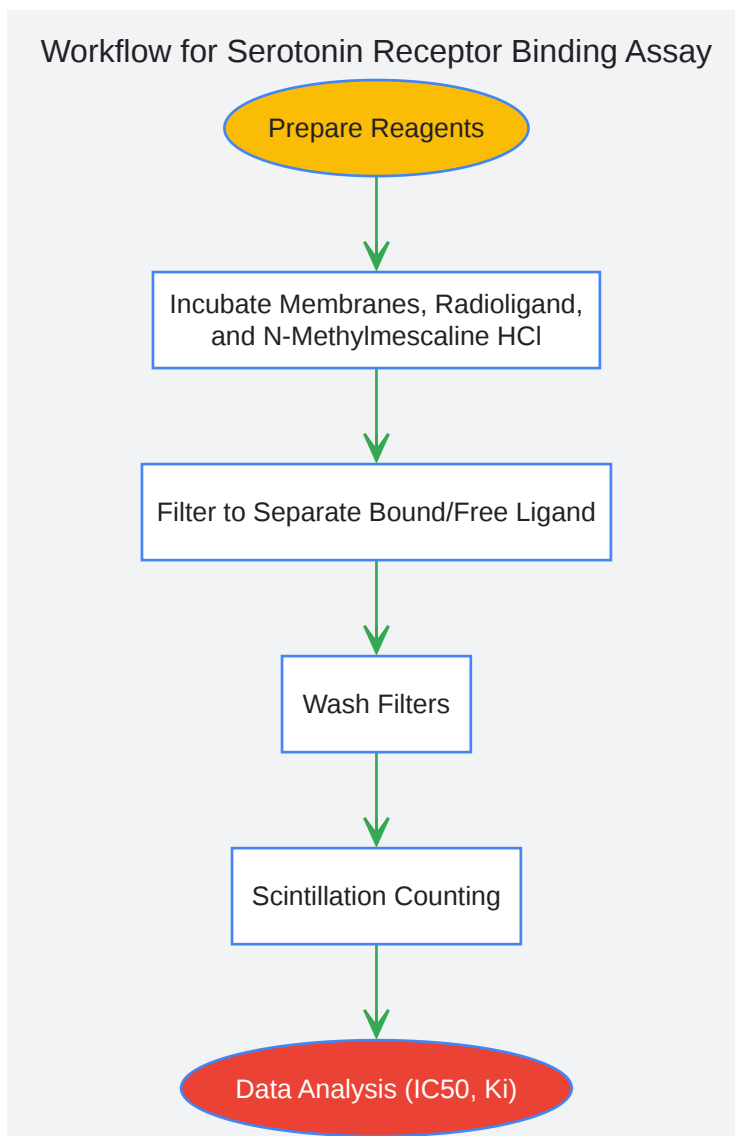
Materials:

- **N-Methylmescaline hydrochloride**
- Cell membranes expressing the target serotonin receptor
- Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT_{2A})
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)
- Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand)
- 96-well filter plates
- Scintillation fluid
- Liquid scintillation counter

Procedure:

- Preparation: Prepare serial dilutions of **N-Methylmescaline hydrochloride** in assay buffer.
- Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or a concentration of **N-Methylmescaline hydrochloride**.
- Equilibration: Incubate the plate to allow the binding to reach equilibrium.

- Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of **N-Methylmescaline hydrochloride** to determine the IC_{50} value. Convert the IC_{50} to a K_i value using the Cheng-Prusoff equation.



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Experimental workflow for a receptor binding assay.

Rodent Drug Discrimination Study

Drug discrimination is a behavioral pharmacology paradigm used to assess the subjective effects of a drug.

Objective: To determine if **N-Methylmescaline hydrochloride** produces subjective effects similar to a known psychoactive compound (e.g., mescaline or a 5-HT_{2A} agonist).

Animals: Rats or mice trained to discriminate a specific drug from saline.

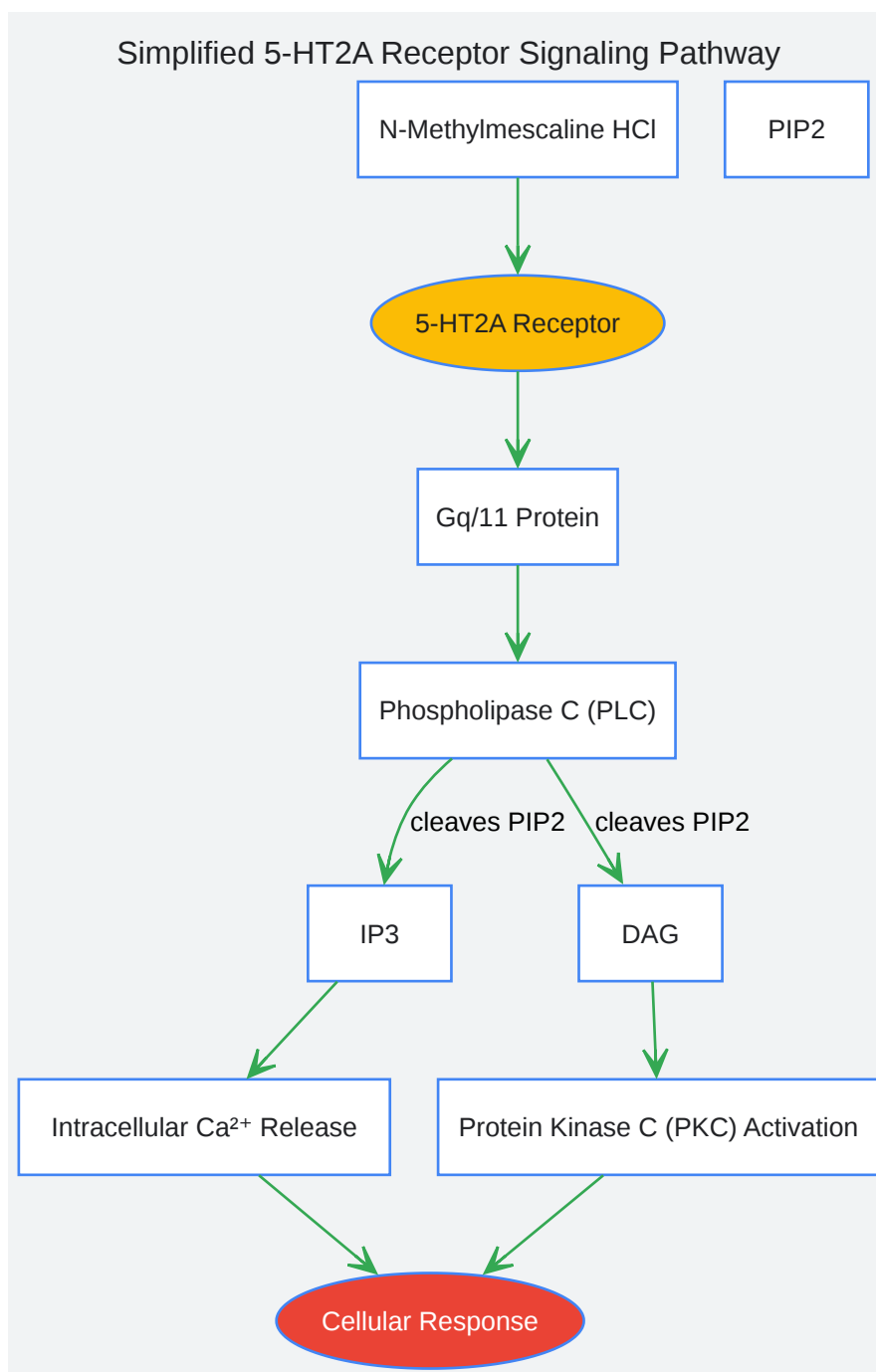
Apparatus: Operant conditioning chambers equipped with two levers and a food dispenser.

Procedure:

- Training Phase: Animals are trained to press one lever for a food reward after being administered the training drug and a second lever after receiving saline.
- Test Phase: Once the animals have learned the discrimination, they are administered various doses of **N-Methylmescaline hydrochloride**.
- Data Collection: The number of presses on each lever is recorded.
- Data Analysis: The percentage of drug-appropriate lever responding is calculated. Full substitution occurs if the animals predominantly press the drug-associated lever.

Signaling Pathways

N-Methylmescaline's primary pharmacological target is believed to be serotonin receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for the 5-HT_{2A} receptor, a key target for many psychedelics, involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then trigger downstream signaling cascades, including the release of intracellular calcium and the activation of protein kinase C (PKC).



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The 5-HT_{2A} receptor signaling cascade.

Conclusion

N-Methylmescaline hydrochloride is a phenethylamine alkaloid with a distinct pharmacological profile compared to its parent compound, mescaline. The available data

suggest a significantly lower affinity for serotonin receptors, which likely accounts for its attenuated psychoactive effects. However, a comprehensive understanding of its pharmacology, pharmacokinetics, and toxicology is currently limited by a lack of published research. This technical guide provides a consolidated overview of the existing knowledge and outlines key experimental protocols to encourage and facilitate further investigation into this intriguing compound. The provided information aims to serve as a valuable resource for scientists working to elucidate the therapeutic potential and neurochemical properties of **N-Methylmescaline hydrochloride** and related phenethylamines.

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- To cite this document: BenchChem. [An In-depth Technical Guide to N-Methylmescaline Hydrochloride: A Phenethylamine Alkaloid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025681#n-methylmescaline-hydrochloride-as-a-phenethylamine-alkaloid]

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